
Talampanel
概要
説明
タランプネル: は、てんかん、悪性グリア腫、筋萎縮性側索硬化症(ALS)など、さまざまな神経疾患の治療に用いる可能性が調査されている薬剤です . 中枢神経系におけるイオンチャネル型グルタミン酸受容体の一種であるAMPA受容体の非競合的アンタゴニストとして作用します . タランプネルは、てんかんの臨床試験で有効性を示しましたが、その薬物動態が良好ではないため開発が中止されました .
製法
合成経路と反応条件: タランプネルは、ベンゾジアゼピン誘導体の生成を含む一連の化学反応によって合成されます。 重要な工程には、2,3-ベンゾジアゼピンコアの形成と、必要な置換基を導入するためのその後の官能基化が含まれます .
工業的製法: タランプネルの工業的生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。 通常、再結晶やクロマトグラフィーなどの高度な精製技術を使用して最終生成物を分離します .
化学反応解析
反応の種類: タランプネルは、次のようなさまざまな化学反応を受けます。
酸化: タランプネルは、酸化されてさまざまな代謝産物を生成できます。
還元: 還元反応は、ベンゾジアゼピンコアの官能基を変えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたタランプネルのさまざまな誘導体が含まれており、それらは異なる薬理学的特性を持つ可能性があります .
科学研究への応用
化学: タランプネルは、AMPA受容体とその神経疾患における役割を研究するための研究ツールとして使用されます .
生物学: 生物学的研究では、タランプネルは興奮毒性と神経保護のメカニズムを調査するために使用されます .
医学: タランプネルは、てんかん、悪性グリア腫、ALSの治療における潜在的な治療効果について研究されています . 動物モデルで、発作の軽減と神経保護に有望な結果を示しています .
産業: 製薬業界では、タランプネルはAMPA受容体を標的とする新しい薬剤の開発のためのリード化合物として役立っています .
準備方法
Synthetic Routes and Reaction Conditions: Talampanel is synthesized through a series of chemical reactions involving the formation of a benzodiazepine derivative. The key steps include the formation of the 2,3-benzodiazepine core and subsequent functionalization to introduce the necessary substituents .
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This typically includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions: Talampanel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the benzodiazepine core.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
科学的研究の応用
Epilepsy Treatment
Talampanel has been studied as a potential antiepileptic drug (AED). In clinical trials, it demonstrated tolerability but limited efficacy as a standalone treatment for refractory epilepsy. The pharmacokinetics of this compound indicate that its absorption and metabolism can vary significantly based on concomitant AEDs, necessitating careful dosing strategies to optimize therapeutic outcomes .
Case Study: Tolerability and Pharmacokinetics
A study involving patients with intractable epilepsy found that this compound was rapidly absorbed, achieving peak plasma concentrations within 1 to 3 hours post-administration. The half-life was approximately 3 hours in patients taking enzyme-inducing AEDs, which was notably lower than that observed in healthy subjects . This variability underscores the importance of personalized dosing regimens in clinical practice.
Glioblastoma Multiforme
This compound's role in oncology has been primarily focused on glioblastoma multiforme (GBM). Studies have shown that when combined with standard treatments such as radiation therapy and temozolomide, this compound may enhance survival rates among patients diagnosed with GBM.
Case Study: Survival Rates in Glioblastoma
In a multicenter phase II trial, patients receiving this compound along with standard therapy exhibited a median overall survival of 20.3 months compared to 14.6 months for those receiving standard treatment alone. The percentage of patients surviving for two years was also significantly higher (41.7% vs. 26.5%) in the this compound group . These findings suggest that this compound may provide a synergistic effect when used alongside conventional therapies.
Parkinson’s Disease
This compound has shown promise in reducing levodopa-induced dyskinesias in animal models of Parkinson’s disease. Research indicates that it can enhance the antiparkinsonian effects of levodopa without exacerbating parkinsonian symptoms when administered concurrently . This dual action could make this compound a valuable adjunct therapy for managing motor symptoms in Parkinson’s disease patients.
Data Summary
The following table summarizes key findings from various studies regarding the applications of this compound:
Application | Study Type | Key Findings | Survival/Response Rate |
---|---|---|---|
Epilepsy | Phase II Trial | Tolerability noted; limited efficacy as monotherapy | N/A |
Glioblastoma | Multicenter Phase II Trial | Enhanced survival when combined with radiation and temozolomide | Median OS: 20.3 months vs 14.6 months |
Parkinson’s Disease | Preclinical Studies | Reduced dyskinesias; enhanced effects of levodopa | N/A |
作用機序
類似化合物との比較
類似化合物:
GYKI 52466: 同様の薬理学的特性を持つ別の非競合的AMPA受容体アンタゴニスト.
LY 300164: タランプネルと構造的に関連する化合物であり、AMPA受容体アンタゴニストとしても作用します.
独自性: タランプネルは、AMPA受容体に対する特異的な結合親和性と選択性においてユニークです。 てんかんと神経保護の動物モデルにおいて、幅広い作用を示しています . 短い半減期など、その薬物動態が良好ではないため、臨床開発は限定されています .
生物活性
Talampanel is a synthetic compound recognized primarily for its role as a non-competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are critical components of the glutamatergic system in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications in various neurological disorders, including epilepsy, glioblastoma, and Parkinson's disease.
This compound functions by inhibiting AMPA receptor activity, which is involved in excitatory neurotransmission. By blocking these receptors, this compound can reduce excessive neuronal excitability and potentially mitigate neurotoxic effects associated with glutamate overactivity. This mechanism is particularly relevant in conditions such as epilepsy and glioma, where glutamate plays a significant role in pathophysiology .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by studies indicating a two-compartment model with a fast distribution phase and a slower elimination phase. The elimination half-life averages around 21.5 hours, allowing for once-daily dosing in clinical settings .
Pharmacokinetic Parameter | Value |
---|---|
Distribution Half-Life | 0.09 ± 0.06 hours |
Elimination Half-Life | 21.51 ± 6.4 hours |
Volume of Distribution | 142.31 ± 55.08 mL/kg |
Clearance | 4.38 ± 0.95 mL/kg/h |
Epilepsy Treatment
This compound has been explored as an adjunctive treatment for patients with refractory epilepsy. Clinical trials have demonstrated its ability to enhance the efficacy of existing antiepileptic drugs (AEDs), particularly in reducing seizure frequency without significant adverse effects .
Glioblastoma Multiforme (GBM)
In a Phase II clinical trial assessing this compound's efficacy alongside standard radiation and temozolomide in newly diagnosed GBM patients, results indicated a median overall survival of 18.3 months compared to historical controls with a median survival of 11.4 months . While this compound did not significantly increase toxicity, its effectiveness as a monotherapy was limited.
Key Findings from the GBM Trial:
- Median Survival: 18.3 months (95% CI: 14.6 - 22.5 months)
- Survival Rate at 24 Months: 41.7% versus 26.5% in historical controls (P = .02)
- Relative Risk Reduction: 58% compared to historical controls (HR = 0.42; P < .0001)
Parkinson’s Disease
Research involving parkinsonian primates showed that this compound could significantly reduce levodopa-induced dyskinesias by approximately 40%. However, it did not alter the severity of parkinsonian symptoms when administered alone .
Efficacy in Gliomas
A study highlighted the role of AMPA receptors in glioma proliferation and migration, suggesting that antagonizing these receptors could be beneficial in treating malignant gliomas . Despite initial promise, this compound's single-agent efficacy was found to be minimal, leading to early trial termination due to futility.
Safety Profile
This compound has been generally well-tolerated across various studies, with adverse events occurring at lower rates than those seen in healthy subjects when combined with other AEDs . Notably, it did not exacerbate hematologic or non-hematologic toxicities associated with concurrent treatments.
特性
IUPAC Name |
1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACAAXNEHGBPOQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167259 | |
Record name | Talampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors. Studies in primates have shown that the administration of talampanel to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40%. When given alone, talampanel did not modify the severity of parkinsonian symptoms. However, in combination with levodopa, talampanel potentiated the antiparkinsonian action of levodopa by increasing motor activity. | |
Record name | Talampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
161832-65-1 | |
Record name | (-)-Talampanel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161832-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talampanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161832651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 161832-65-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALAMPANEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVS43XG1L5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Talampanel ((R)-7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine) acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [, , , , , , , ] These receptors are a subtype of glutamate receptors, which mediate fast excitatory synaptic transmission in the central nervous system. [, , , , ] By blocking AMPA receptors, this compound inhibits the binding of glutamate, thus reducing neuronal excitation. [, , , , , ] This inhibition has been implicated in neuroprotection by reducing excitotoxicity, a process where excessive glutamate signaling leads to neuronal damage and death. [, , , , , ]
ANone: The provided research papers primarily focus on the biological activity and clinical applications of this compound. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.
A: this compound is not reported to possess catalytic properties. Its primary mechanism of action involves binding to AMPA receptors, not catalyzing chemical reactions. [, , , , , , ]
A: While the provided research doesn't delve into specific computational modeling studies on this compound, one paper mentions that molecular modeling was employed to design and synthesize N-substituted 1,2,3,4-tetrahydroisoquinolines as potential AMPA receptor antagonists. [] This suggests the potential application of computational chemistry in understanding and optimizing this compound's interactions with its target.
A: Research indicates that the 4-aminophenyl group in this compound's structure is crucial for its AMPA receptor antagonist activity. [, ] Synthesizing analogs with modifications to this group, such as transposition or steric shielding, resulted in a loss of activity, highlighting its significance for binding. [] Additionally, replacing the allyl group in a related lead compound with a 2-cyanoethyl group led to increased inhibitory activity against AMPA receptor-mediated toxicity, demonstrating the impact of structural modifications on potency. [] Furthermore, introducing specific substitutions, such as a 4'-bromophenyl group and piperidine ring, in tetrahydroisoquinoline derivatives resulted in compounds with potency comparable to this compound, further emphasizing the role of structural variations in influencing activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。